molecular formula C14H15Br B13589573 2-(2-Bromo-1,1-dimethylethyl)naphthalene CAS No. 225918-09-2

2-(2-Bromo-1,1-dimethylethyl)naphthalene

Cat. No.: B13589573
CAS No.: 225918-09-2
M. Wt: 263.17 g/mol
InChI Key: GLBZZIQUWCOGTA-UHFFFAOYSA-N
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Description

2-(2-Bromo-1,1-dimethylethyl)naphthalene is an organobromine compound with the molecular formula C14H15Br . This naphthalene derivative is characterized by a bromo-tert-butyl chain, making it a valuable intermediate in synthetic organic chemistry. Its structure features a naphthalene ring system, a well-known rigid, planar scaffold often utilized in materials science , functionalized with a bromine substituent on a neopentyl-like (1,1-dimethylethyl) carbon center. This specific bromoalkane functionality is highly useful in various metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, which are fundamental for constructing complex organic architectures . Consequently, this compound serves as a key building block for researchers developing advanced organic materials, ligands for catalysis, and pharmaceutical candidates. The naphthalene moiety can contribute to the rigidity and photophysical properties of the target molecules, while the alkyl bromide group acts as a reactive handle for further structural elaboration. This product is intended for research and development purposes only and is not classified as a drug, cosmetic, or for any household or personal use. Researchers should consult the safety data sheet and handle this compound with appropriate precautions in a well-ventilated laboratory setting, using suitable personal protective equipment.

Properties

CAS No.

225918-09-2

Molecular Formula

C14H15Br

Molecular Weight

263.17 g/mol

IUPAC Name

2-(1-bromo-2-methylpropan-2-yl)naphthalene

InChI

InChI=1S/C14H15Br/c1-14(2,10-15)13-8-7-11-5-3-4-6-12(11)9-13/h3-9H,10H2,1-2H3

InChI Key

GLBZZIQUWCOGTA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CBr)C1=CC2=CC=CC=C2C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-bromo-2-methylpropan-2-yl)naphthalene typically involves the bromination of 2-methylpropan-2-yl naphthalene. One common method is the reaction of 2-methylpropan-2-yl naphthalene with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the naphthalene ring .

Industrial Production Methods

In an industrial setting, the production of 2-(1-bromo-2-methylpropan-2-yl)naphthalene may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to high yields and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, ensures the removal of impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

2-(1-bromo-2-methylpropan-2-yl)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-bromo-2-methylpropan-2-yl)naphthalene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(1-bromo-2-methylpropan-2-yl)naphthalene involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the methyl group can influence the compound’s reactivity and stability. The pathways involved in its reactions depend on the nature of the substituents and the reaction conditions .

Comparison with Similar Compounds

1-Bromo-2-methylnaphthalene (CAS 2586-62-1)

  • Structure : Naphthalene with bromine at position 1 and a methyl group at position 2.
  • Molecular Formula : C₁₁H₉Br; Molecular Weight : 221.10 g/mol .
  • Key Differences :
    • The methyl group in 1-bromo-2-methylnaphthalene is smaller and less sterically hindering than the dimethylethyl group in the target compound.
    • The bromine in 1-bromo-2-methylnaphthalene is directly attached to the naphthalene ring, whereas in the target compound, bromine is part of an alkyl side chain.
  • Reactivity : Studies on carbon-bromine bond dissociation in 1-bromo-2-methylnaphthalene suggest that bromine’s position and adjacent substituents significantly influence bond stability and reactivity in substitution reactions .

1-Bromo-2,7-dimethylnaphthalene

  • Structure : Bromine at position 1 and methyl groups at positions 2 and 6.
  • Key Differences :
    • The additional methyl group at position 7 increases steric hindrance compared to the target compound’s single bulky substituent.
    • Both compounds exhibit reduced solubility in polar solvents due to hydrophobic substituents, but the dimethylethyl group in the target compound likely exacerbates this effect.

1-(2-Bromoethyl)naphthalene (CAS 13686-49-2)

  • Structure : A bromoethyl (-CH₂CH₂Br) chain attached to naphthalene.
  • Molecular Formula : C₁₂H₁₁Br; Molecular Weight : 235.12 g/mol .
  • Key Differences :
    • The linear bromoethyl chain imparts different solubility and reactivity profiles compared to the branched dimethylethyl group.
    • The target compound’s tert-butyl-like structure may enhance thermal stability but reduce electrophilic substitution reactivity due to steric effects.

1-Bromo-4-methoxynaphthalene

  • Structure : Bromine at position 1 and a methoxy group at position 4.
  • Key Differences :
    • The methoxy group is electron-donating, activating the ring for electrophilic substitution, whereas the dimethylethyl group in the target compound is electron-withdrawing via inductive effects.
    • The target compound’s substituent directs incoming electrophiles to specific positions on the naphthalene ring, contrasting with the methoxy group’s ortho/para-directing behavior .

Physicochemical Properties and Toxicology

Physical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Solubility Trends
2-(2-Bromo-1,1-dimethylethyl)naphthalene ~263.18 Not reported Low polarity solvents (e.g., chloroform, benzene)
1-Bromo-2-methylnaphthalene 221.10 Not reported Soluble in ethanol, benzene
1-(2-Bromoethyl)naphthalene 235.12 Not reported Miscible with alcohols, chloroform

Toxicological Considerations

  • Naphthalene Derivatives : Brominated naphthalenes are generally less studied than parent naphthalene, which is associated with hemolytic anemia and respiratory effects .

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